molecular formula C15H12FNO B8057482 N-(2-Fluorophenyl) cinnamamide

N-(2-Fluorophenyl) cinnamamide

Cat. No. B8057482
M. Wt: 241.26 g/mol
InChI Key: GFAVMCPSQILRPK-UHFFFAOYSA-N
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Patent
US08193199B2

Procedure details

To a solution of 2-fluoroaniline (25.0 g, 225 mmol) and potassium carbonate (47 g, 337 mmol) in water (112 mL) and acetone (45 mL) at 0° C. was added cinnamoyl chloride (37 g, 225 mmol, 1 eq) in acetone (45 mL) over 2 h. The reaction was stirred for 1 h (0° C., then quenched into 200 mL of ice-water. The white crystalline solid was filtered and washed with water. The solid was air dried for 2 h, then washed with 400 mL of hexanes. The solid was dried under vacuum overnight to afford product. 1H NMR (400 MHz, CDCl3) δ ppm 8.49 (br t, J=7.8 Hz, 1H), 7.80 (d, J=15.3 Hz, 1H), 7.57 (m, 3H), 7.41 (m, 3H), 7.17 (m, 3H), 6.61 (d, J=15.6 Hz, 1H). Mass Spectrum (ESI) m/e=242.1 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].[C:15](Cl)(=[O:24])[CH:16]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.CC(C)=O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:15](=[O:24])[CH:16]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
37 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
112 mL
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h (0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into 200 mL of ice-water
FILTRATION
Type
FILTRATION
Details
The white crystalline solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with 400 mL of hexanes
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=CC=C1)NC(C=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08193199B2

Procedure details

To a solution of 2-fluoroaniline (25.0 g, 225 mmol) and potassium carbonate (47 g, 337 mmol) in water (112 mL) and acetone (45 mL) at 0° C. was added cinnamoyl chloride (37 g, 225 mmol, 1 eq) in acetone (45 mL) over 2 h. The reaction was stirred for 1 h (0° C., then quenched into 200 mL of ice-water. The white crystalline solid was filtered and washed with water. The solid was air dried for 2 h, then washed with 400 mL of hexanes. The solid was dried under vacuum overnight to afford product. 1H NMR (400 MHz, CDCl3) δ ppm 8.49 (br t, J=7.8 Hz, 1H), 7.80 (d, J=15.3 Hz, 1H), 7.57 (m, 3H), 7.41 (m, 3H), 7.17 (m, 3H), 6.61 (d, J=15.6 Hz, 1H). Mass Spectrum (ESI) m/e=242.1 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].[C:15](Cl)(=[O:24])[CH:16]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.CC(C)=O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:15](=[O:24])[CH:16]=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
37 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)Cl
Name
Quantity
112 mL
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h (0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched into 200 mL of ice-water
FILTRATION
Type
FILTRATION
Details
The white crystalline solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with 400 mL of hexanes
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=CC=C1)NC(C=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.